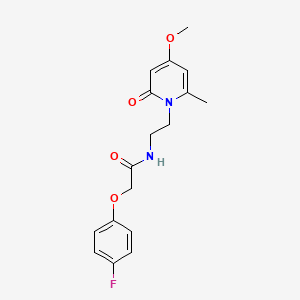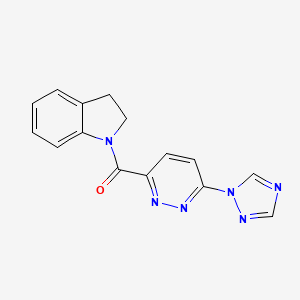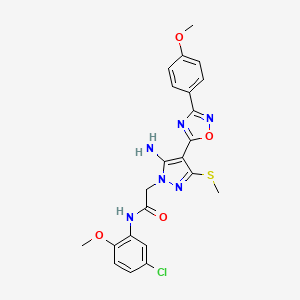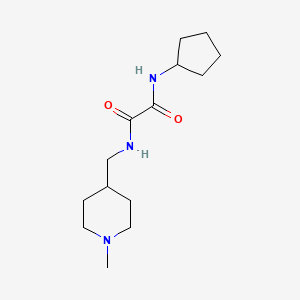![molecular formula C8H15NO B2601663 6-Azaspiro[3.5]nonan-2-ol CAS No. 2167458-37-7](/img/structure/B2601663.png)
6-Azaspiro[3.5]nonan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[3.5]nonan-2-ol is a colorless liquid compound with the molecular formula C8H15NO. It is characterized by its unique spirocyclic structure and nitrogen-containing functional group. This compound is widely used in pharmaceutical research as a building block in the synthesis of various biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonan-2-ol typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product, this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and easily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Análisis De Reacciones Químicas
Types of Reactions
6-Azaspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can further modify the spirocyclic structure, often using reducing agents like sodium borohydride.
Substitution: The nitrogen-containing functional group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic ketones, alcohols, and substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
6-Azaspiro[3.5]nonan-2-ol is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.
Industry: Used in the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, making it a valuable tool in drug development .
Comparación Con Compuestos Similares
Similar Compounds
7-Azaspiro[3.5]nonan-2-ol: Similar in structure but with a different position of the nitrogen atom.
2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom in the spirocyclic ring, offering different chemical properties.
6-Azaspiro[3.5]nonan-9-ol: Another structural isomer with the hydroxyl group at a different position .
Uniqueness
6-Azaspiro[3.5]nonan-2-ol stands out due to its specific spirocyclic structure and the position of the nitrogen and hydroxyl groups, which confer unique reactivity and binding properties. These characteristics make it particularly useful in the synthesis of biologically active compounds and in pharmaceutical research .
Propiedades
IUPAC Name |
6-azaspiro[3.5]nonan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-4-8(5-7)2-1-3-9-6-8/h7,9-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWBWBDLCBUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)O)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)

![1-[2-(adamantan-1-yl)acetyl]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B2601589.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2601591.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)
![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2601596.png)

![2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2601599.png)

![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)
